1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate chemical properties
1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate chemical properties
An In-depth Technical Guide to 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate, a highly functionalized heterocyclic building block relevant to drug discovery and medicinal chemistry. This document details the compound's physicochemical and spectroscopic properties, outlines a robust, multi-step synthesis protocol based on established methodologies, and explores its chemical reactivity and potential applications. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to facilitate the use of this versatile molecule in complex synthetic endeavors.
Introduction and Molecular Overview
1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a unique Cα,α-disubstituted amino acid derivative built upon a piperidine scaffold. Its structure is characterized by a quaternary stereocenter at the C4 position, which imparts significant conformational rigidity. This structural constraint is a highly desirable feature in modern drug design for optimizing ligand-receptor interactions.
The molecule incorporates three key functional groups, each offering distinct chemical handles for synthetic manipulation:
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An N-Boc protecting group , which ensures stability under various reaction conditions while allowing for facile deprotection under acidic treatment.
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A primary amine (C4-NH2) , which serves as a key nucleophilic site for amide bond formation, reductive amination, and other derivatizations.
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A methyl ester (C4-COOCH3) , which can be hydrolyzed, reduced, or used in further coupling reactions.
The orthogonal nature of these functional groups makes this compound an exceptionally valuable building block for constructing complex molecular architectures and combinatorial libraries.
Chemical Structure and Physicochemical Properties
The structural and key physicochemical properties of the title compound are summarized below. While experimentally determined data for this specific molecule is not widely published, the following table provides calculated values and properties inferred from closely related analogs.
Table 1: Core Properties and Identifiers
| Property | Value | Source / Method |
| IUPAC Name | 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | --- |
| Alternate Name | tert-Butyl 4-amino-4-(methoxycarbonyl)piperidine-1-carboxylate | --- |
| CAS Number | 877398-33-9 (Provisional/Unconfirmed) | --- |
| Molecular Formula | C₁₂H₂₂N₂O₄ | Calculated |
| Molecular Weight | 258.31 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature | Inferred from analogs |
| Solubility | Expected to be soluble in methanol, chloroform, and other polar organic solvents | Inferred from analogs |
Chemical Structure Diagram
A more accurate rendering is provided via a chemical drawing tool.
Caption: 2D structure of the title compound.
Proposed Synthesis Protocol
The synthesis of Cα,α-disubstituted amino acids often requires robust methods to construct the sterically hindered quaternary center. The following protocol is a proposed three-step synthesis adapted from a highly reliable procedure published in Organic Syntheses for a structurally related analog.[1] This pathway begins with commercially available N-Boc-4-piperidone.
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis workflow.
Step A: Bucherer-Bergs Reaction to form N-Boc-piperidine-4-spiro-5'-hydantoin
Causality: This one-pot reaction is a classic and efficient method for converting ketones into hydantoin rings, which serve as stable precursors to α-amino acids. The N-Boc group on the piperidone starting material is stable to the basic reaction conditions.
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Protocol:
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To a round-bottomed flask, add N-Boc-4-piperidone (1.0 eq), ammonium carbonate (2.2 eq), methanol, and deionized water.
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Stir the mixture at room temperature until all solids dissolve.
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Prepare a solution of potassium cyanide (KCN, 2.1 eq) in deionized water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Add the KCN solution dropwise to the reaction mixture.
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Seal the flask and stir at room temperature for 48-72 hours.
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Concentrate the reaction mixture via rotary evaporation and cool to precipitate the hydantoin product.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
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Step B: Hydrolysis to 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid
Causality: Strong basic hydrolysis with barium hydroxide is used to open the highly stable hydantoin ring to yield the corresponding amino acid. Ba(OH)₂ is effective for this transformation and the resulting barium salts can be easily removed.[1]
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Protocol:
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Suspend the hydantoin intermediate (1.0 eq) from Step A in a solution of barium hydroxide octahydrate (Ba(OH)₂, 4.0 eq) in deionized water.
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Heat the mixture to reflux (approx. 110-120 °C) in a sealed pressure vessel or using a high-efficiency condenser for 48-72 hours.
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Cool the reaction mixture to room temperature. A white precipitate of barium carbonate will form.
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Slowly bubble carbon dioxide (CO₂) gas through the suspension (or add dry ice) to precipitate all excess barium ions as BaCO₃.
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Filter the mixture through a pad of Celite to remove all barium salts.
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Concentrate the filtrate to dryness to yield the crude amino acid, which can be purified by recrystallization.
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Step C: Fischer Esterification to the Target Methyl Ester
Causality: Fischer esterification is a straightforward method to convert a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reagent, catalyzed by a strong acid. The N-Boc group is stable to these conditions for short reaction times, but prolonged exposure to strong acid can cause deprotection.
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Protocol:
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Suspend the amino acid intermediate (1.0 eq) from Step B in anhydrous methanol.
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Cool the mixture in an ice bath (0 °C).
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Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as a catalyst.
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Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
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Cool the reaction mixture and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude product by silica gel column chromatography to yield the final target compound.
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Predicted Spectroscopic Profile
While experimental spectra are not available, the following profile is predicted based on the known chemical shifts of similar structures. This serves as a guide for characterization.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, representative shifts)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |
| Boc (C(CH₃)₃) | ~1.45 ppm (s, 9H) | ~28.4 ppm (3C) | Characteristic singlet for the tert-butyl group. |
| Boc (Quaternary C) | --- | ~80.0 ppm | Carbonyl of the Boc group. |
| Boc (C=O) | --- | ~154.5 ppm | Carbonyl of the Boc group. |
| Piperidine CH₂ (axial, C2/C6) | ~2.9-3.2 ppm (m, 2H) | ~40.0 ppm (2C) | Protons adjacent to the Boc-protected nitrogen. |
| Piperidine CH₂ (equatorial, C2/C6) | ~3.8-4.1 ppm (m, 2H) | --- | Broad, may be less defined. |
| Piperidine CH₂ (C3/C5) | ~1.8-2.2 ppm (m, 4H) | ~33.0 ppm (2C) | Protons adjacent to the quaternary center. |
| Quaternary C4 | --- | ~60.0 ppm | The key quaternary carbon. |
| NH₂ | ~1.6-2.0 ppm (br s, 2H) | --- | Broad singlet, exchangeable with D₂O. |
| Ester OCH₃ | ~3.75 ppm (s, 3H) | ~52.5 ppm | Characteristic singlet for the methyl ester. |
| Ester C=O | --- | ~175.0 ppm | Carbonyl of the methyl ester. |
Chemical Reactivity and Applications
The utility of 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate lies in the selective manipulation of its functional groups.
Reactivity Pathways Diagram
Caption: Key reactivity pathways for selective derivatization.
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N-Deprotection: The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, revealing the secondary amine of the piperidine ring for further functionalization.
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C4-Amine Acylation: The primary amine is a potent nucleophile and can be readily acylated with carboxylic acids (using standard coupling reagents like EDC/HOBt) or acid chlorides to form amides.
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Ester Hydrolysis: The methyl ester can be selectively saponified using bases like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid, which can then be used in further amide coupling reactions.
Applications in Medicinal Chemistry
Piperidine scaffolds are prevalent in numerous FDA-approved drugs due to their favorable pharmacokinetic properties.[2][3] Specifically, 4-substituted-4-aminopiperidine motifs are key structural elements in various bioactive compounds.[4] Research has shown their utility in the synthesis of:
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CCR5 Receptor Antagonists: These compounds are used as HIV-1 entry inhibitors. The 4-amino-4-substituted piperidine core serves as a smart building block for the efficient synthesis of these complex molecules.[5]
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Constrained Peptide Mimetics: The rigid structure of this building block allows for its incorporation into peptide chains to lock the conformation, which can enhance binding affinity and metabolic stability.[6]
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Scaffolds for Focused Libraries: The orthogonal functional groups allow for a "three-dimensional" diversification, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.
Safety, Handling, and Storage
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Safety: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on analogs, it may cause skin, eye, and respiratory irritation.[2]
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
Conclusion
1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate represents a valuable and versatile tool for the modern synthetic chemist. While detailed characterization data remains sparse in public literature, its synthesis is achievable through well-established chemical transformations. Its unique combination of a conformationally restricted core and orthogonally protected functional groups makes it an ideal building block for the synthesis of novel therapeutics and complex molecular probes. This guide provides the foundational knowledge and practical protocols necessary for its successful synthesis and application in research and development.
References
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